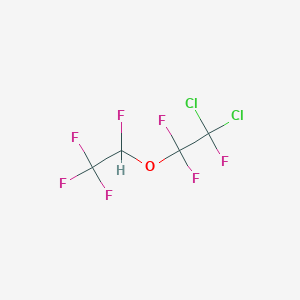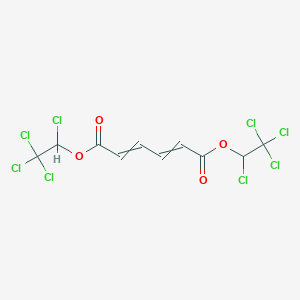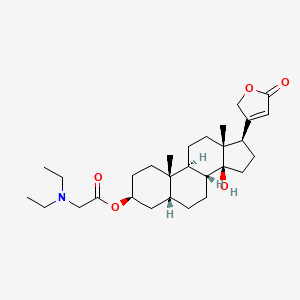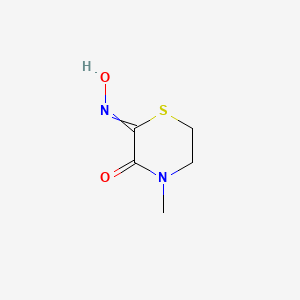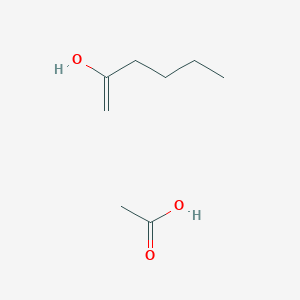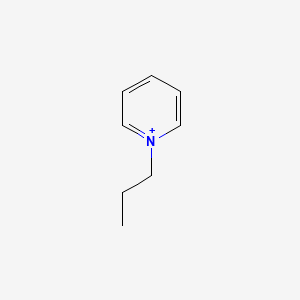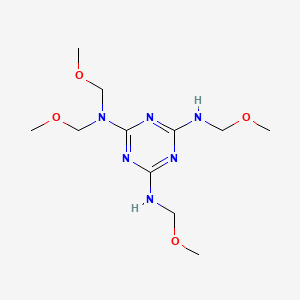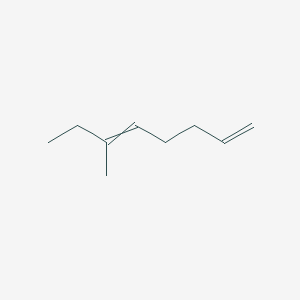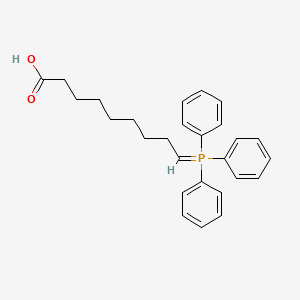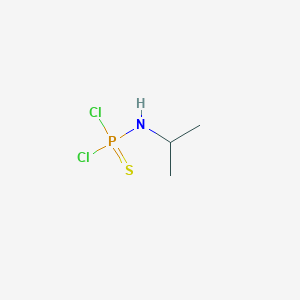- CAS No. 53475-14-2](/img/structure/B14657079.png)
Diazene, [5-(1,1-dimethylethyl)-2-thienyl](2,4-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is a complex organic compound characterized by its unique structure, which includes a diazene group, a thienyl ring, and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- typically involves multiple steps, starting with the preparation of the thienyl and dinitrophenyl precursors. These precursors are then subjected to diazotization and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Diazene, bis(1,1-dimethylethyl)-
- Azobenzene
- Diimide
Uniqueness
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
53475-14-2 |
|---|---|
Molecular Formula |
C14H14N4O4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
(5-tert-butylthiophen-2-yl)-(2,4-dinitrophenyl)diazene |
InChI |
InChI=1S/C14H14N4O4S/c1-14(2,3)12-6-7-13(23-12)16-15-10-5-4-9(17(19)20)8-11(10)18(21)22/h4-8H,1-3H3 |
InChI Key |
OAJYIRWSTLCMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


